2-Bromo-4,5-dimethoxybenzyl bromide
Description
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O2/c1-12-8-3-6(5-10)7(11)4-9(8)13-2/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJNRELOTRXFAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CBr)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452773 | |
| Record name | 2-bromo-4,5-dimethoxybenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53207-00-4 | |
| Record name | 2-Bromo-4,5-dimethoxybenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53207-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-4,5-dimethoxybenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Bromomethyl)-2-bromo-4,5-dimethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Electrophilic Aromatic Bromination
In the first step, bromination occurs at the aromatic ring’s C-2 position. A mixture of bromate (e.g., NaBrO₃) and bromide (e.g., NaBr) in sulfuric acid generates bromine in situ, which acts as the electrophile. The reaction proceeds in a non-polar solvent such as carbon tetrachloride at reflux (76–81°C).
Key conditions :
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Molar ratio : 3,4-dimethoxytoluene : bromate : bromide = 1.0 : 0.5–0.8 : 1.0–1.2.
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Solvent : Carbon tetrachloride (CCl₄), which stabilizes bromine and enhances regioselectivity.
This step yields 2-bromo-4,5-dimethoxytoluene as an intermediate, which remains in solution for subsequent reactions.
Benzylic Radical Bromination
The second step targets the benzylic methyl group via a free-radical mechanism. Initiators such as dibenzoyl peroxide (DBPO) or azobisisobutyronitrile (AIBN) are added alongside additional sulfuric acid and bromine.
Critical parameters :
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Initiator concentration : 1–2 mol% relative to the intermediate.
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Bromine addition rate : 0.02–0.05 mL/min to control exothermicity.
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Temperature : Maintained at reflux (76–81°C) for 8–12 hours.
The dual bromination achieves an overall yield of 80–85%, with purity exceeding 98% after recrystallization.
One-Pot Synthesis for Industrial Scalability
To streamline production, a one-pot method eliminates intermediate isolation, reducing processing time and costs.
Reaction Workflow
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Electrophilic bromination : 3,4-dimethoxytoluene reacts with NaBrO₃/NaBr/H₂SO₄ in CCl₄.
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Direct initiation : After aromatic bromination, DBPO and additional H₂SO₄ are added without isolating 2-bromo-4,5-dimethoxytoluene.
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Radical bromination : Bromine is introduced dropwise under controlled conditions.
Advantages :
Industrial Modifications
-
Solvent recycling : CCl₄ is distilled and reused, addressing environmental and cost concerns.
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Continuous flow systems : Pilot studies show a 15% reduction in reaction time by optimizing bromine addition rates.
Alternative Brominating Agents and Mechanisms
While in situ bromine generation is standard, alternative protocols use hydrogen peroxide (H₂O₂) and metal bromides (e.g., KBr) for improved safety.
H₂O₂-Mediated Bromination
In this variant, H₂O₂ oxidizes HBr to Br₂, enabling electrophilic substitution:
.
Conditions :
Metal Bromide Systems
Combinations of NaBrO₃ and FeBr₃ have been explored to enhance bromine availability, though these increase costs and post-reaction metal removal steps.
Reaction Optimization and Challenges
Solvent Selection
Non-polar solvents like CCl₄ are optimal for bromine solubility and minimizing side reactions (Table 1).
Table 1: Solvent Impact on Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| CCl₄ | 2.24 | 85 |
| CH₂Cl₂ | 8.93 | 72 |
| Toluene | 2.38 | 68 |
Initiator Efficiency
DBPO outperforms AIBN in radical bromination due to higher thermal stability (Table 2).
Table 2: Initiator Comparison
| Initiator | Decomposition Temp (°C) | Yield (%) |
|---|---|---|
| DBPO | 80–85 | 84 |
| AIBN | 65–70 | 76 |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-dimethoxybenzyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides, thiols, or amines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₁₀Br₂O₂
- Molecular Weight : 309.98 g/mol
- CAS Number : 53207-00-4
The compound features bromine and methoxy functional groups, which contribute to its reactivity and utility in chemical synthesis. Its structure allows for various chemical transformations, making it a valuable reagent in organic chemistry.
Organic Synthesis
2-Bromo-4,5-dimethoxybenzyl bromide serves as a key reagent in the synthesis of complex organic molecules. It is particularly useful in:
- Pharmaceutical Intermediates : The compound is employed in the preparation of various pharmaceutical agents, including histone deacetylase (HDAC) inhibitors, which are important in cancer therapy.
- Agrochemicals : It is utilized in the synthesis of pesticides and herbicides, contributing to agricultural advancements.
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential therapeutic applications:
- Histone Deacetylase Inhibitors : The compound plays a role in developing HDAC inhibitors that can modulate gene expression and have implications in cancer treatment.
- Antibacterial Agents : It has been used to synthesize derivatives of gemifloxacin, an antibiotic with broad-spectrum activity against bacterial infections.
Biological Research
This compound is also utilized in biological studies:
- Enzyme Inhibition Studies : It serves as a precursor for compounds that inhibit specific enzymes involved in disease pathways, allowing researchers to explore potential treatments for various conditions.
- Biologically Active Molecules : The compound's ability to undergo substitution reactions enables the synthesis of new biologically active molecules that can be tested for efficacy against different biological targets.
Case Study 1: Synthesis of HDAC Inhibitors
A study demonstrated the use of this compound in synthesizing novel HDAC inhibitors. These inhibitors showed promising results in preclinical trials for cancer therapy, highlighting the compound's importance in drug development.
Case Study 2: Development of Antibacterial Agents
Research focused on modifying this compound to create derivatives of gemifloxacin. These derivatives exhibited enhanced antibacterial activity against resistant strains of bacteria, showcasing the compound's potential in addressing antibiotic resistance.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-dimethoxybenzyl bromide involves its ability to act as an electrophile in various chemical reactions. The bromine atoms can be easily substituted by nucleophiles, making it a versatile reagent in organic synthesis. Additionally, the methoxy groups can participate in oxidation and reduction reactions, further expanding its utility in chemical transformations .
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Chemical Properties
| Compound | Molecular Weight | Melting Point (°C) | Solubility | Key Applications |
|---|---|---|---|---|
| This compound | 308.03 | Not reported | DCM, MeCN, DMF | HDAC inhibitors, heterocycles |
| 2-Bromobenzyl bromide | 249.92 | 40–42 | DCM, Ether | Azides, amines |
| 3-Bromo-4,5-dimethoxybenzyl bromide | 308.03 | Not reported | MeCN, DMF | Tetrahydroisoquinolines |
Biological Activity
2-Bromo-4,5-dimethoxybenzyl bromide is an organobromine compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by its brominated benzyl structure, which contributes to its reactivity and interaction with various biological targets. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₀Br₂O₂. The presence of bromine and methoxy groups in its structure enhances its chemical reactivity. The synthesis of this compound typically involves a two-step bromination process, resulting in yields of up to 85% using a one-pot method.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as common fungal pathogens. The compound's effectiveness can be attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific enzymes related to cell proliferation and survival. For instance, it has been observed to inhibit enzymes involved in cancer cell proliferation, leading to apoptosis in malignant cells. The methoxy and bromine substituents play crucial roles in enhancing the compound's binding affinity to these targets.
Study on Anticancer Activity
In a study focusing on the anticancer properties of derivatives of this compound, researchers reported that certain analogs demonstrated potent activity against various cancer cell lines. The compounds were shown to induce apoptosis through caspase activation pathways. This suggests that modifications in the structural framework can lead to enhanced biological activity against cancer cells .
| Compound Name | Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial | Disruption of cell membranes |
| Derivative A | Anticancer | Caspase activation |
| Derivative B | Antifungal | Inhibition of ergosterol synthesis |
Research on Enzyme Inhibition
Another study evaluated the inhibition of specific protein phosphatases by derivatives of this compound. The results indicated that these compounds could selectively inhibit protein phosphatase 2A (PP2A), which is crucial for regulating various cellular processes including cell cycle progression and apoptosis. This selective inhibition could pave the way for developing targeted therapies for diseases characterized by dysregulated phosphatase activity .
Q & A
Q. What are the common synthetic routes for 2-bromo-4,5-dimethoxybenzyl bromide, and how are intermediates characterized?
The compound is synthesized via multistep protocols. For example, (2-bromo-4,5-dimethoxyphenyl)methanol is prepared first, followed by functionalization with tert-butyl bromoacetate under alkaline conditions (40% KOH, tetrabutylammonium bromide catalyst, 50°C). Reaction progress is monitored via TLC, and intermediates are purified using column chromatography. Characterization includes IR spectroscopy (e.g., C-Br stretching at ~550 cm⁻¹) and NMR to confirm substitution patterns .
Q. What analytical methods are critical for verifying the purity and structure of this compound?
Key techniques include:
- TLC : To monitor reaction progress and isolate intermediates.
- IR Spectroscopy : Identifies functional groups (e.g., methoxy C-O at ~1250 cm⁻¹).
- NMR : ¹H NMR confirms aromatic proton environments (e.g., singlet for methoxy groups at δ 3.8–4.0 ppm).
- Mass Spectrometry : Exact mass (e.g., 276.09 g/mol for derivatives) validates molecular composition .
Advanced Research Questions
Q. How does manganese peroxidase (MnP) enable enzymatic bromination of aromatic substrates like veratryl alcohol?
MnP catalyzes bromide oxidation in acidic conditions (pH 2.5–3.0) using H₂O₂ as a cofactor. The enzyme’s compound I intermediate reacts with Br⁻ via a two-electron transfer mechanism (rate constant: 4.1 × 10³ M⁻¹s⁻¹). This produces electrophilic bromine species that substitute at electron-rich positions (e.g., para to methoxy groups in veratryl alcohol, yielding 2-bromo-4,5-dimethoxybenzyl alcohol). Competitive inhibition by chloride (Kd = 20 mM) requires careful control of halide concentrations .
Q. How can researchers resolve contradictions in bromination yields between chemical and enzymatic methods?
Discrepancies arise from competing side reactions (e.g., hydrobromination vs. electrophilic substitution). Strategies include:
- Kinetic Analysis : Compare rate constants (e.g., MnP’s Br⁻ oxidation vs. chemical brominating agents).
- Byproduct Profiling : Use HPLC or GC-MS to identify undesired products (e.g., dibrominated species).
- pH Optimization : Enzymatic bromination requires strict pH control (≤3.0), while chemical methods may tolerate broader ranges .
Q. What role does this compound play in synthesizing pharmaceutical impurities?
The compound serves as a precursor for drug impurities like Pinaverium Bromide Impurity 20. Its benzyl bromide group reacts with morpholine derivatives under nucleophilic substitution (SN2) conditions. Critical steps include:
- Coupling Reactions : With 4,5-dimethoxybenzyl groups in anhydrous toluene.
- Purification : Reverse-phase HPLC to isolate the quaternary ammonium impurity.
- Validation : LC-MS and ¹³C NMR to confirm regiospecific bromination .
Methodological Considerations
Q. Table 1: Comparison of Bromination Methods
| Parameter | Chemical Bromination | Enzymatic Bromination (MnP) |
|---|---|---|
| Optimal pH | 5–7 (neutral) | 2.5–3.0 (acidic) |
| Reagent | NBS or HBr/H₂O₂ | MnP + H₂O₂ + Br⁻ |
| Yield | 60–75% (with byproducts) | 40–55% (higher selectivity) |
| Key Advantage | Scalability | Eco-friendly, regioselective |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
